molecular formula C12H15N3 B7470015 Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine

Cat. No. B7470015
M. Wt: 201.27 g/mol
InChI Key: ZAOIDGNRHJWXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine, also known as EIPLA, is a chemical compound that has been widely studied for its potential uses in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying certain biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine involves its ability to selectively inhibit the reuptake of norepinephrine. This means that it prevents norepinephrine from being taken back up into nerve cells after it has been released, leading to increased levels of the neurotransmitter in the brain. This, in turn, can lead to a variety of physiological effects, including increased heart rate, blood pressure, and alertness.
Biochemical and Physiological Effects:
Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to have a number of biochemical and physiological effects, including increased levels of norepinephrine in the brain. This can lead to increased heart rate, blood pressure, and alertness, as well as improved cognitive function and memory. Additionally, Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to have potential as a treatment for certain neurological disorders, including depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine in lab experiments is its ability to selectively inhibit the reuptake of norepinephrine. This makes it a valuable tool for studying the effects of this neurotransmitter on various physiological processes. However, one limitation of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine is its potential for toxicity at high doses. Careful attention must be paid to dosage and administration to avoid any potential adverse effects.

Future Directions

There are many potential future directions for research on Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, researchers may continue to explore the biochemical and physiological effects of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine, as well as its potential uses as a tool for studying the role of neurotransmitters in the brain. Finally, further research may be conducted to identify any potential limitations or adverse effects of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine in scientific research.

Scientific Research Applications

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been used in a variety of scientific research applications, including as a tool for studying the role of certain neurotransmitters in the brain. For example, Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to selectively inhibit the reuptake of norepinephrine, a neurotransmitter that plays a key role in regulating mood and arousal. This property has made Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine a valuable tool for studying the effects of norepinephrine on various physiological processes.

properties

IUPAC Name

N-ethyl-N-(1H-imidazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-15(9-11-8-13-10-14-11)12-6-4-3-5-7-12/h3-8,10H,2,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIDGNRHJWXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-ethylaniline (0.145 g, 1.2 mmol) in 1,2-dichloroethane (5 ml) were added molecular sieves (2 g, size 0.4 nM) and 4-formylimidazole (0.3 g, 3.12 mmol). After stirring the mixture for 5 min at room temperature sodium triacetoxyborohydride (1.02 g, 4.8 mmol) and acetic acid (5 drops) were added. The reaction mixture was stirred at room temperature overnight. For workup ethyl acetate (50 ml) and 1 M sodium bicarbonate solution (30 ml) were added and the mixture was shaken. The organic layer was separated, dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (column: Isolute® Flash-NH2 (Separtis); eluent: ethyl acetate/methanol=95:5) to yield a white solid (122 mg, 51%); MS (ISP): 202.0 ((M+H)+.).
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
51%

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